molecular formula C17H22N2O B2432134 N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1214030-23-5

N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No.: B2432134
CAS No.: 1214030-23-5
M. Wt: 270.376
InChI Key: UTFOHNKVRSLTBZ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Prop-2-yn-1-yl Group: This step may involve alkylation reactions using propargyl halides.

    Attachment of the Phenylethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the prop-2-yn-1-yl group.

    Reduction: Reduction reactions could target the piperidine ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide would involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction could modulate biological pathways, leading to its observed effects. For example, it might bind to a receptor and inhibit its activity, resulting in analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)piperidine-2-carboxamide: Lacks the prop-2-yn-1-yl group.

    1-(prop-2-yn-1-yl)piperidine-2-carboxamide: Lacks the phenylethyl group.

    N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine: Lacks the carboxamide group.

Uniqueness

N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is unique due to the presence of both the phenylethyl and prop-2-yn-1-yl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(2-phenylethyl)-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-13-19-14-7-6-10-16(19)17(20)18-12-11-15-8-4-3-5-9-15/h1,3-5,8-9,16H,6-7,10-14H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFOHNKVRSLTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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